molecular formula C29H22Cl2N4O3S B11632469 N-(4-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide

N-(4-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide

Cat. No.: B11632469
M. Wt: 577.5 g/mol
InChI Key: VQEDTLPQGRMUEJ-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its multi-functional groups, including cyano, methoxy, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule such as water.

    Cyclization Reactions: These reactions involve the formation of a ring structure from linear molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be used as a lead compound for the development of new drugs targeting specific diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C29H22Cl2N4O3S

Molecular Weight

577.5 g/mol

IUPAC Name

6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C29H22Cl2N4O3S/c1-17-26(28(37)35-21-10-8-19(30)9-11-21)27(18-6-12-23(38-2)13-7-18)24(15-32)29(33-17)39-16-25(36)34-22-5-3-4-20(31)14-22/h3-14H,16H2,1-2H3,(H,34,36)(H,35,37)

InChI Key

VQEDTLPQGRMUEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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